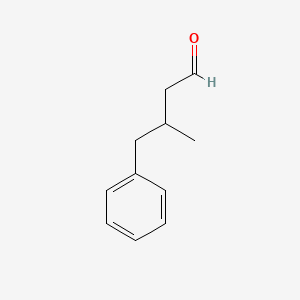
3-Methyl-4-phenylbutyraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-phenylbutyraldehyde is an organic compound with the molecular formula C11H14O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO)
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-phenylbutyraldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3-methylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another method involves the oxidation of 3-methyl-4-phenylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is carried out under controlled temperature conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 3-methyl-4-phenylbutyronitrile. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The nitrile group is selectively reduced to the aldehyde without affecting the aromatic ring.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenylbutyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-methyl-4-phenylbutyric acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-methyl-4-phenylbutanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: 3-Methyl-4-phenylbutyric acid
Reduction: 3-Methyl-4-phenylbutanol
Substitution: Various substituted aromatic derivatives depending on the substituent introduced
Scientific Research Applications
3-Methyl-4-phenylbutyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the fragrance industry due to its pleasant aroma and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenylbutyraldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various bioactive compounds. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity to biological targets.
Comparison with Similar Compounds
3-Methyl-4-phenylbutyraldehyde can be compared with similar compounds such as:
4-Phenylbutyraldehyde: Lacks the methyl group, resulting in different reactivity and applications.
3-Methyl-4-phenylbutyric acid: The oxidized form of the aldehyde, with different chemical properties and uses.
3-Methyl-4-phenylbutanol: The reduced form of the aldehyde, used in different synthetic applications.
Properties
CAS No. |
13881-14-6 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-methyl-4-phenylbutanal |
InChI |
InChI=1S/C11H14O/c1-10(7-8-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
InChI Key |
GNQAZNILNLQRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


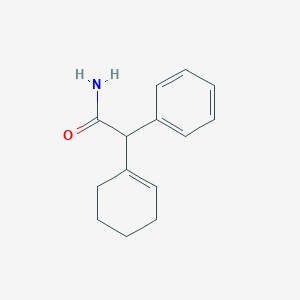

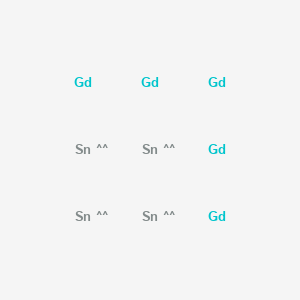
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
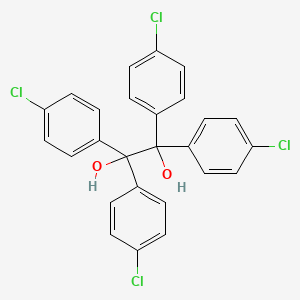
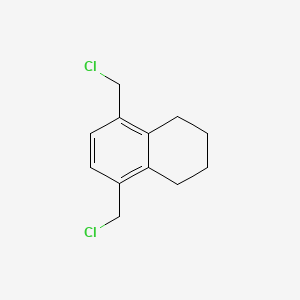

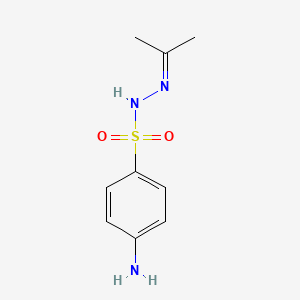

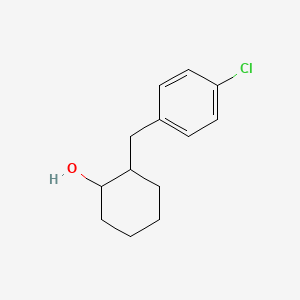
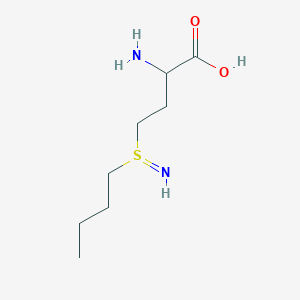
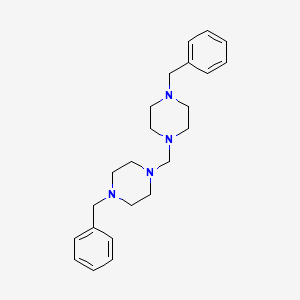
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
